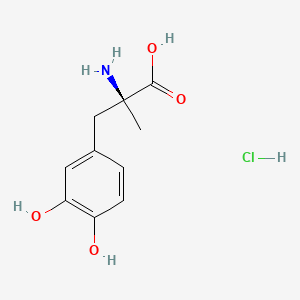

alpha-Methyldopa hydrochloride

Descripción general

Descripción

Hidrocloruro de MK-351: , también conocido como metildopa hidrocloruro, es un agonista alfa-adrenérgico que se dirige selectivamente a los receptores adrenérgicos alfa-2. Es un fármaco psicoactivo utilizado principalmente como simpaticolítico o agente antihipertensivo. Este compuesto es particularmente efectivo en el tratamiento de la hipertensión y la hipertensión gestacional.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis del hidrocloruro de MK-351 implica los siguientes pasos:

Material de partida: La síntesis comienza con L-tirosina.

Metilación: La L-tirosina se somete a metilación para formar alfa-metil-L-tirosina.

Hidroxilación: El compuesto se hidroxila entonces para producir 3,4-dihidroxi-alfa-metil-L-tirosina.

Formación de clorhidrato: Finalmente, el compuesto se convierte en su forma de sal de clorhidrato por reacción con ácido clorhídrico.

Métodos de producción industrial: : La producción industrial del hidrocloruro de MK-351 suele implicar la síntesis a gran escala utilizando los mismos pasos que se mencionan anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, garantizando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Hydrolysis and Demethylation

A prominent method involves the hydrolysis of α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile under acidic conditions (patent CN102786428A ):

-

Reaction Conditions :

-

Concentrated HCl (36% w/v) or HBr (48% w/v)

-

Temperatures: 70–150°C

-

Duration: 24–55 hours

-

-

Key Steps :

-

Nitrile hydrolysis : Converts the nitrile group to a carboxylic acid.

-

Demethylation : Removes methyl groups from the dimethoxybenzene ring to form dihydroxyphenyl groups.

-

Outcomes :

| Acid Used | Temperature (°C) | Time (h) | Yield | Purity |

|---|---|---|---|---|

| HCl | 150 | 2–4 | Low | Dark product |

| HBr | 125 | 55 | Moderate | Unreported |

This method faces challenges due to prolonged heating, which increases by-products and reduces yield .

Esterification and Crystallization

A patented method (CN101747220A ) optimizes esterification using anhydrous methyldopa:

-

Reaction Sequence :

-

Step 1 : Dehydration of methyldopa at 100–110°C under nitrogen to remove bound water (~10–13% weight loss).

-

Step 2 : Esterification with anhydrous HCl in ethanol:

-

-

Conditions :

-

9 hours reflux in ethanol

-

pH adjustment to 9–10 with Na₂CO₃ for crystallization

-

Results :

Enzymatic Resolution

A stereoselective synthesis uses α-chymotrypsin or pig liver esterase to resolve racemic mixtures (ChemicalBook ):

-

Key Reaction :

-

Hydrolysis of methyl esters to isolate L-enantiomers.

-

-

Conditions :

-

22–25°C, pH 7.0 phosphate buffer

-

Higher enantiomeric excess (e.e.) with α-chymotrypsin vs. pig liver esterase.

-

Outcome :

Metabolic Transformations

Alpha-methyldopa undergoes extensive hepatic and neuronal metabolism (DrugBank , PLOS ONE ):

Decarboxylation and β-Hydroxylation

-

Primary Pathway :

-

DBH : Dopamine β-hydroxylase.

-

-

Key Metabolites :

Enzyme Inhibition :

-

Methyldopa competitively inhibits aromatic L-amino acid decarboxylase (LAAD), reducing dopamine and serotonin synthesis .

Reactivity with Angiogenic Factors

In pre-eclampsia studies, methyldopa reduces placental sFlt-1 and sEng levels via α₂-adrenoreceptor signaling (PLOS ONE ):

-

Mechanism :

-

α₂-adrenoreceptor activation → ↓ cAMP → ↓ sFlt-1 expression.

-

-

Experimental Data :

-

sFlt-1 Reduction : 28% in serum (P < 0.0001) after methyldopa therapy.

-

sEng Reduction : 22% in serum (P < 0.001).

-

Thermal Decomposition

-

Anhydrous methyldopa decomposes above 110°C, necessitating controlled drying .

-

Light-sensitive; reactions require dark conditions to prevent photodegradation .

Key Findings from Research

-

Synthesis Efficiency : Esterification with anhydrous methyldopa improves crystallinity and yield (70–75%) compared to direct methods .

-

Metabolic Specificity : α-methylnorepinephrine’s agonist activity on central α₂-receptors underpins therapeutic effects .

-

By-Product Challenges : Prolonged acid hydrolysis generates impurities, necessitating optimized protocols .

Aplicaciones Científicas De Investigación

Overview

Methyldopa is classified as a centrally acting alpha-2 adrenergic agonist. It was first introduced in the 1960s and has been widely utilized, especially in pregnant women due to its safety profile. The drug operates by decreasing sympathetic nervous system activity, leading to reduced blood pressure without significantly affecting heart rate or renal function .

Hypertension Management

Methyldopa is primarily indicated for the treatment of hypertension, particularly in cases where other medications may pose risks (e.g., during pregnancy). It can be used alone or in combination with diuretics like hydrochlorothiazide .

Gestational Hypertension

Due to its safety profile, methyldopa is often the preferred choice for managing gestational hypertension and pre-eclampsia. Its use in this population helps mitigate risks associated with high blood pressure during pregnancy .

Hypertensive Crises

Methyldopa can be administered intravenously for acute management of hypertensive crises, providing rapid control of blood pressure .

Side Effects and Toxicity

While generally well-tolerated, methyldopa can cause several side effects:

- Hematologic Reactions : Positive Coombs' test and hemolytic anemia have been reported, though they are rare. Discontinuation of the drug typically resolves these issues .

- Hepatic Effects : Chronic use can lead to mild liver enzyme elevations; severe hepatic injury is uncommon but possible .

- CNS Effects : Some patients may experience central nervous system toxicity, including mood changes or toxic psychosis .

Case Studies

Several studies have documented the efficacy and safety of methyldopa in various populations:

- Pregnant Women : A study highlighted that methyldopa effectively controlled hypertension without adverse effects on fetal development. Its long-standing use in this demographic underscores its safety profile .

- Elderly Patients : Research indicates that methyldopa remains effective in older adults with hypertension, demonstrating significant reductions in blood pressure without causing excessive hypotension or bradycardia .

Comparative Efficacy

| Drug Class | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Methyldopa | Alpha-2 adrenergic agonist | Hypertension, gestational hypertension | Drowsiness, hemolytic anemia |

| Other Antihypertensives | Varies (e.g., ACE inhibitors) | Hypertension | Varies (e.g., cough from ACE inhibitors) |

Mecanismo De Acción

El hidrocloruro de MK-351 ejerce sus efectos a través de un doble mecanismo:

Inhibición de la descarboxilasa DOPA: Inhibe competitivamente la enzima descarboxilasa DOPA, que convierte la L-DOPA en dopamina.

Conversión en alfa-metilnorepinefrina: El compuesto se convierte en alfa-metilnorepinefrina por la dopamina beta-hidroxilasa.

Comparación Con Compuestos Similares

Compuestos similares

Metildopa: El compuesto principal del hidrocloruro de MK-351, utilizado de forma similar como agente antihipertensivo.

Hidrato de metildopa: Otra forma de metildopa con propiedades farmacológicas similares.

Hidrocloruro de metildopa-d3: Una versión marcada con deuterio utilizada en la investigación.

Singularidad: : El hidrocloruro de MK-351 es único debido a su doble mecanismo de acción, que se dirige tanto a la descarboxilasa DOPA como a los receptores adrenérgicos alfa-2. Esta doble acción lo hace particularmente eficaz en el control de la hipertensión.

Actividad Biológica

Alpha-methyldopa hydrochloride, commonly referred to as methyldopa, is a medication primarily used for managing hypertension. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Methyldopa functions as a centrally acting alpha-2 adrenergic agonist. Its antihypertensive effects are largely mediated through its active metabolite, alpha-methylnorepinephrine, which acts on central inhibitory alpha-adrenergic receptors. The stimulation of these receptors leads to a reduction in sympathetic outflow, thereby decreasing peripheral vascular resistance and lowering blood pressure .

Key Mechanisms:

- Reduction of Norepinephrine Release: Methyldopa inhibits the release of norepinephrine from presynaptic neurons by acting on alpha-2 adrenergic receptors .

- Decreased Biogenic Amines: It lowers tissue concentrations of serotonin, dopamine, and norepinephrine .

- Inhibition of Aromatic L-Amino Acid Decarboxylase: This enzyme is crucial for dopamine synthesis; its inhibition results in reduced norepinephrine production .

Pharmacokinetics

The pharmacokinetic profile of methyldopa includes the following characteristics:

Clinical Studies and Findings

Several studies have evaluated the efficacy and biological activity of methyldopa:

- Central Hypotensive Effects: A study involving a 500 mg oral dose demonstrated significant reductions in mean arterial pressure and total peripheral resistance within one hour post-administration, with sustained effects for up to seven hours .

- Metabolite Activity: Research indicates that alpha-methylnorepinephrine is a key mediator of hypotensive effects in the central nervous system. Among its metabolites, alpha-methylepinephrine has been identified as the most potent depressor agent when administered directly into specific brain regions .

- Long-term Effects: Chronic use of methyldopa has been associated with mild elevations in liver enzymes, although severe hepatic injury is rare. However, some patients may experience autoimmune-like liver reactions after prolonged therapy .

Case Studies

Case Study 1: Hypertensive Pregnancy

Methyldopa remains a preferred choice for managing hypertension during pregnancy due to its safety profile. A case study reported effective blood pressure control in pregnant women without adverse fetal outcomes, underscoring its role as a safe antihypertensive agent during gestation.

Case Study 2: Resistant Hypertension

In patients with resistant hypertension, methyldopa was used in combination with other antihypertensives. The addition of methyldopa resulted in improved blood pressure control while minimizing side effects associated with more aggressive treatments.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRUDGHSXOEXCE-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237018 | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-39-9 | |

| Record name | (-)-α-Methyldopa hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyldopa hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.